molecular formula C18H20N2O2 B2628419 2-(2,3-dimethoxyphenyl)-2-(1H-indol-3-yl)ethanamine hydrochloride CAS No. 95426-77-0

2-(2,3-dimethoxyphenyl)-2-(1H-indol-3-yl)ethanamine hydrochloride

Cat. No. B2628419
CAS RN: 95426-77-0
M. Wt: 296.37
InChI Key: PSUFOUIBIRKILS-UHFFFAOYSA-N
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Description

2-(2,3-Dimethoxyphenyl)-2-(1H-indol-3-yl)ethanamine hydrochloride, also known as 2C-H, is a synthetic psychedelic drug of the phenethylamine and indole chemical classes. It is a member of the 2C family of psychedelic phenethylamines, which are known for their hallucinogenic effects. 2C-H was first synthesized in 1974 by Alexander Shulgin and was described in his 1991 book PiHKAL (Phenethylamines I Have Known and Loved). It has been used in scientific research for its potential therapeutic effects, as well as for recreational purposes.

Scientific Research Applications

Organic Synthesis and Mechanistic Studies

Research on similar compounds with methoxy and indole functionalities highlights their significance in organic synthesis and mechanistic studies. For example, studies on lignin model compounds, including those with methoxyphenyl and dimethoxyphenyl groups, reveal insights into the mechanism of β-O-4 bond cleavage during acidolysis, which is crucial for understanding lignin degradation and valorization (Yokoyama, 2015). Additionally, the indole moiety is central to the synthesis of complex natural products and pharmaceuticals, underscoring the importance of indole chemistry in drug discovery and development processes (Taber & Tirunahari, 2011).

Pharmacological Potential

Indole derivatives, such as indole-3-carbinol (I3C) and its major derivatives, exhibit a wide range of pharmacological activities, including hepatoprotective, anti-inflammatory, and anticancer effects (Wang et al., 2016). These findings suggest that compounds with an indole core may have therapeutic potential, warranting further investigation into their biological activities and mechanisms of action.

Environmental Impact and Bioremediation

The structural analogs of 2-(2,3-dimethoxyphenyl)-2-(1H-indol-3-yl)ethanamine hydrochloride also play a role in environmental science, particularly in studies on the persistence and biodegradation of organic pollutants. Research into the bioremediation of DDT-contaminated soils, for example, indicates the potential for microbial degradation of complex organic compounds, offering insights into the environmental fate and treatment of pollutants (Foght et al., 2001).

properties

IUPAC Name

2-(2,3-dimethoxyphenyl)-2-(1H-indol-3-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2.ClH/c1-21-17-9-5-7-13(18(17)22-2)14(10-19)15-11-20-16-8-4-3-6-12(15)16;/h3-9,11,14,20H,10,19H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBAHQPMOTZRVCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(CN)C2=CNC3=CC=CC=C32.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90585871
Record name 2-(2,3-Dimethoxyphenyl)-2-(1H-indol-3-yl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

95426-77-0
Record name 2-(2,3-Dimethoxyphenyl)-2-(1H-indol-3-yl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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